molecular formula C18H19N3O3S2 B2943862 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 850910-92-8

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2943862
CAS No.: 850910-92-8
M. Wt: 389.49
InChI Key: KUHZUPGDIDZUOZ-VHEBQXMUSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with 3,4-dimethyl groups at the thiazole ring and a dimethylsulfamoyl group at the para position of the benzamide moiety. Such derivatives are typically synthesized via condensation reactions between substituted benzamides and heterocyclic amines or hydrazines, followed by cyclization or functionalization steps .

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-12-6-5-7-15-16(12)21(4)18(25-15)19-17(22)13-8-10-14(11-9-13)26(23,24)20(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHZUPGDIDZUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}N3_{3}O3_{3}S2_{2}, with a molecular weight of 389.49 g/mol. Its structure combines a benzothiazole moiety with a sulfamoyl group, contributing to its unique pharmacological profile.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The following sections detail its biological activities based on various studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound is believed to act as a kinase inhibitor, disrupting signaling pathways that are crucial for cancer cell proliferation. Specifically, it may inhibit Spleen Tyrosine Kinase (SYK), which plays a role in various cancers.
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that similar benzothiazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, compounds structurally related to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene) have shown IC50_{50} values ranging from 3.58 to 15.36 µM against cancer cells, indicating potent anticancer activity .
CompoundIC50_{50} (µM)Cancer Cell Line
Compound 13.58MCF-7
Compound 215.36HeLa
This compoundTBDTBD

Antimicrobial Activity

Studies suggest that benzothiazole derivatives can exhibit broad-spectrum antimicrobial activity. The specific antimicrobial efficacy of this compound has not been fully characterized yet, but its structural analogs have shown promising results against various bacterial strains.

Case Studies and Research Findings

  • Study on Benzothiazole Derivatives :
    • A recent study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, compounds similar to (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene) demonstrated significant inhibitory effects on cancer cell growth and showed potential for further development as therapeutic agents .
  • In Vitro Testing :
    • The compound's potential was assessed through various in vitro assays, including cytotoxicity tests using the MTT assay and apoptosis detection assays. Results indicated that the compound could induce apoptosis in cancer cells, leading to programmed cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide-Thiadiazole/Thiazole Family

The compound shares structural similarities with several benzamide-based heterocycles, differing primarily in substituents and core heterocyclic systems. Key analogues include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data (IR, NMR) Reference
(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide Benzo[d]thiazole 3,4-dimethyl (thiazole); 4-(N,N-dimethylsulfamoyl) (benzamide) C₁₉H₁₈N₄O₂S₂ 422.51 g/mol Hypothetical: IR ~1670 cm⁻¹ (C=O); δ 7.5–8.5 (Ar-H, DMSO-d₆)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine Acetyl, methyl (pyridine); phenyl (thiadiazole) C₂₃H₁₈N₄O₂S 414.49 g/mol IR 1679, 1605 cm⁻¹ (2C=O); δ 2.49 (CH₃), 7.47–8.39 (Ar-H)
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Thiazole-pyridine Ethylsulfonyl (benzamide); pyridin-2-yl (thiazole) C₁₇H₁₅N₃O₃S₂ 397.46 g/mol
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-methylphenyl (thiadiazole); dimethylamino-acryloyl (side chain) C₂₁H₂₀N₄O₂S 392.48 g/mol IR 1690, 1638 cm⁻¹ (2C=O); MS m/z 392 (M⁺)

Substituent Effects on Physicochemical Properties

  • Sulfonamide vs.
  • Thiazole vs.
  • Dimethylamino vs.

Research Findings and Limitations

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O) is expected near 1670 cm⁻¹, comparable to 8a (1679 cm⁻¹) and 4g (1690 cm⁻¹) .
  • NMR : Aromatic protons in the benzamide and thiazole rings would resonate between δ 7.5–8.5, similar to 8a (δ 7.47–8.39) and 4g (δ 7.47–7.72) .

Limitations

  • Direct comparisons are hindered by the absence of explicit data (e.g., solubility, bioactivity) for the target compound.
  • Synthesis protocols must be inferred from analogues, requiring experimental validation.

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